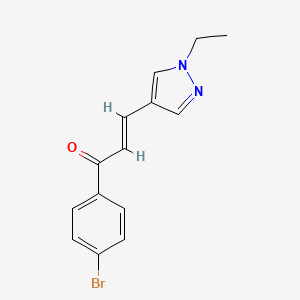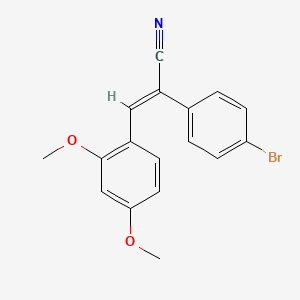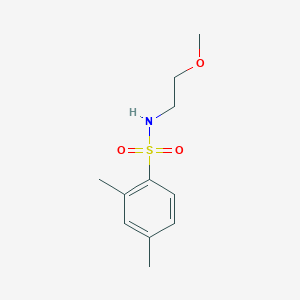![molecular formula C21H26FN3O B5296969 3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide](/img/structure/B5296969.png)
3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. It belongs to the class of drugs called kinase inhibitors, which work by blocking the activity of specific enzymes called kinases that are involved in cancer cell growth and proliferation.
作用机制
3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide works by selectively inhibiting the activity of several kinases, including BTK, FLT3, and JAK3, which are involved in cancer cell growth and survival. By blocking these enzymes, 3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide can induce apoptosis (programmed cell death) and inhibit tumor growth.
Biochemical and Physiological Effects:
3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. 3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide has also been shown to penetrate the blood-brain barrier, making it a potential candidate for the treatment of brain tumors.
实验室实验的优点和局限性
The advantages of using 3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide in lab experiments include its high potency and selectivity for the targeted kinases, as well as its favorable pharmacokinetic profile. However, its limitations include the potential for off-target effects and the need for further optimization to improve its efficacy and safety.
未来方向
There are several potential future directions for the development of 3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide, including:
1. Combination therapy: 3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide could be combined with other drugs to enhance its efficacy and overcome resistance mechanisms.
2. Clinical trials: 3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide is currently being evaluated in clinical trials for the treatment of various types of cancer, and further studies are needed to determine its safety and efficacy in humans.
3. Biomarker identification: Biomarkers could be identified to predict response to 3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide and guide patient selection for treatment.
4. Structural optimization: Further structural optimization could be performed to improve the potency and selectivity of 3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide for the targeted kinases.
In conclusion, 3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide is a promising small molecule inhibitor that has shown potential as a treatment for various types of cancer. Its selective inhibition of specific kinases involved in cancer cell growth and survival makes it a viable candidate for further development, and its favorable pharmacokinetic profile and tolerability in animal models suggest that it may have clinical utility. Further studies are needed to determine its safety and efficacy in humans and to identify potential biomarkers for patient selection and response prediction.
合成方法
The synthesis of 3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide involves several steps, including the reaction of 2-fluorobenzaldehyde with 4-(4-methyl-1-piperazinyl)benzylamine to form an intermediate, which is then coupled with propanoic acid to yield the final product. The process has been optimized to achieve high yields and purity, making 3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide a viable candidate for further development.
科学研究应用
3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide has been extensively studied in preclinical models, where it has shown promising results in inhibiting the growth and proliferation of cancer cells. It has been tested in various types of cancer, including lymphoma, leukemia, and solid tumors, and has demonstrated activity against both wild-type and mutant forms of the targeted kinases.
属性
IUPAC Name |
3-(2-fluorophenyl)-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O/c1-24-12-14-25(15-13-24)19-9-6-17(7-10-19)16-23-21(26)11-8-18-4-2-3-5-20(18)22/h2-7,9-10H,8,11-16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHIHBWVXJFGGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-N-{[4-(4-methylpiperazin-1-YL)phenyl]methyl}propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S*,6R*)-9-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B5296891.png)
![N-[3-(acetylamino)phenyl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5296895.png)
![1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B5296903.png)
![N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5296919.png)
![N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5296930.png)


![6-[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyridine-2-carbonitrile](/img/structure/B5296946.png)
![2-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-1-naphthol](/img/structure/B5296960.png)
![4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane](/img/structure/B5296961.png)
![4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5296975.png)
![5-isopropyl-N-[1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]isoxazole-3-carboxamide](/img/structure/B5296982.png)

![methyl 3-({[(3-fluorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5296990.png)